molecular formula C9H8Cl3NO B15236974 Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hcl

Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hcl

Cat. No.: B15236974
M. Wt: 252.5 g/mol
InChI Key: QHONUJGFMFNSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride is a chemical compound with the molecular formula C9H8Cl3NO. It is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring substituted with two chlorine atoms. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride typically involves the reaction of cyclopropyl ketone with 4,6-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

cyclopropyl-(4,6-dichloropyridin-3-yl)methanone;hydrochloride

InChI

InChI=1S/C9H7Cl2NO.ClH/c10-7-3-8(11)12-4-6(7)9(13)5-1-2-5;/h3-5H,1-2H2;1H

InChI Key

QHONUJGFMFNSGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CN=C(C=C2Cl)Cl.Cl

Origin of Product

United States

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